molecular formula C11H16O3 B14416729 Tert-butyl 2-acetylpent-4-ynoate CAS No. 80250-03-9

Tert-butyl 2-acetylpent-4-ynoate

Cat. No.: B14416729
CAS No.: 80250-03-9
M. Wt: 196.24 g/mol
InChI Key: PYTMHYLPHOKMFU-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylpent-4-ynoate is an organic ester featuring a tert-butyl group, an acetyl substituent at the second carbon, and a pent-4-ynoate backbone (a five-carbon chain with a terminal alkyne at position 4). This compound is hypothesized to exhibit unique reactivity due to its functional groups: the ester moiety, acetyl group, and alkyne.

Properties

CAS No.

80250-03-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

tert-butyl 2-acetylpent-4-ynoate

InChI

InChI=1S/C11H16O3/c1-6-7-9(8(2)12)10(13)14-11(3,4)5/h1,9H,7H2,2-5H3

InChI Key

PYTMHYLPHOKMFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC#C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetylpent-4-ynoate typically involves the reaction of tert-butyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetylpent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-acetylpent-4-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylpent-4-ynoate involves its interaction with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce different products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl 2-acetylpent-4-ynoate with related compounds, emphasizing molecular features and inferred reactivity based on structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications References
This compound C₁₁H₁₆O₃ 196.24 Ester, Acetyl, Alkyne High alkyne reactivity (e.g., cycloadditions); potential metabolic hydrolysis of ester/acetyl groups Hypothetical
tert-Butyl 2-oxopent-4-enoate C₉H₁₄O₃ 170.21 Ester, Ketone, Alkene Alkene-based reactions (e.g., epoxidation); ketone participation in nucleophilic additions
Butylated hydroxyanisole (BHA) C₁₁H₁₆O₂ 180.24 Phenol, tert-Butyl, Methoxy Antioxidant; induces glutathione S-transferases to detoxify electrophiles
tert-Butyl Alcohol C₄H₁₀O 74.12 Alcohol Solvent; reacts violently with oxidizers/acids to form isobutylene
Key Structural and Functional Differences:

Alkyne vs. Alkene/Ketone: The terminal alkyne in this compound may enable click chemistry (e.g., Huisgen cycloaddition), unlike the alkene in tert-butyl 2-oxopent-4-enoate, which is more suited for electrophilic additions. The acetyl group could act as an electron-withdrawing group, influencing the compound’s stability and reactivity compared to BHA’s phenol-methoxy system.

Biological Activity: BHA’s phenolic structure allows radical scavenging, whereas this compound’s ester and alkyne groups may limit direct antioxidant activity but could participate in metabolic conjugation pathways (e.g., glutathione transferase-mediated detoxification) .

Safety and Reactivity :

  • Similar to tert-butyl alcohol, the tert-butyl group in the target compound may confer stability, but the alkyne introduces risks of exothermic reactions with strong oxidizers or metals. Acidic conditions could hydrolyze the ester or decompose the tert-butyl moiety, releasing flammable gases .

Research Findings and Hypotheses

  • Metabolic Fate: Esters like this compound may undergo hydrolysis to yield tert-butanol and acetylated carboxylic acids. The alkyne could form reactive intermediates (e.g., epoxides) during cytochrome P450 metabolism, analogous to benzo(a)pyrene metabolites inhibited by BHA .
  • Synthetic Utility :
    The alkyne group is valuable in polymer chemistry and bioconjugation. For example, terminal alkynes participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.

  • However, the alkyne could pose mutagenic risks if reactive intermediates bind to DNA, as seen with polycyclic hydrocarbons .

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